o-Toluil isocianato

Descripción general

Descripción

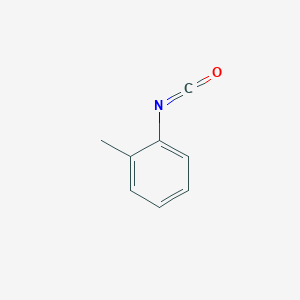

o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in the synthesis of various organic materials, including pharmaceuticals, agrochemicals, and polymers .

Aplicaciones Científicas De Investigación

o-Tolyl isocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of polymers, coatings, and adhesives.

Mecanismo De Acción

Target of Action

o-Tolyl isocyanate, also known as 2-Methylphenyl isocyanate , is a chemical compound used in various organic reactions Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols and amines .

Mode of Action

The interaction of o-Tolyl isocyanate with its targets typically involves the formation of urethane or urea linkages . This occurs through the reaction of the isocyanate group (-NCO) with an alcohol or amine to form a carbamate or urea linkage, respectively .

Biochemical Pathways

The compound’s reactivity suggests it could participate in various biochemical reactions, particularly those involving proteins or other biomolecules with active hydrogen atoms .

Pharmacokinetics

Its bioavailability would likely be influenced by factors such as route of exposure and metabolic capacity .

Result of Action

Safety data indicates that exposure to the compound can cause skin and eye irritation, respiratory irritation, and potentially fatal inhalation hazards . These effects suggest that o-Tolyl isocyanate may induce cellular damage or an immune response upon exposure .

Action Environment

The action, efficacy, and stability of o-Tolyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

Análisis Bioquímico

Biochemical Properties

o-Tolyl isocyanate, like other isocyanates, is known for its high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This reactivity allows it to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

For instance, they can regulate transcription factors, signaling pathways, cell cycle, and apoptosis . It’s plausible that o-Tolyl isocyanate may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Isocyanates are electrophiles and are reactive towards a variety of nucleophiles including alcohols and amines . This suggests that o-Tolyl isocyanate could potentially form urethane linkages when treated with an alcohol, or interact with amines to form urea/amide or thioamide derivatives

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of o-Tolyl isocyanate in laboratory settings. It is known that o-Tolyl isocyanate is sensitive to moisture , which could potentially affect its stability and degradation over time.

Metabolic Pathways

Isocyanates are generally produced from amines by phosgenation , suggesting that o-Tolyl isocyanate could be involved in similar pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of o-toluidine with phosgene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Phosgene} \rightarrow \text{o-Tolyl isocyanate} + \text{Hydrochloric acid} ]

The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield .

Industrial Production Methods: In industrial settings, o-tolyl isocyanate is produced using large-scale phosgenation processes. The process involves the continuous addition of phosgene to a solution of o-toluidine in an inert solvent, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: o-Tolyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Hydrolysis: Reacts with water to form o-toluidine and carbon dioxide.

Common Reagents and Conditions:

Alcohols: Reacts under mild heating to form urethanes.

Amines: Reacts at room temperature to form ureas.

Major Products Formed:

Urethanes: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

o-Toluidine and Carbon Dioxide: Formed from hydrolysis

Comparación Con Compuestos Similares

m-Tolyl isocyanate: Similar structure but with the isocyanate group in the meta position.

p-Tolyl isocyanate: Similar structure but with the isocyanate group in the para position.

Phenyl isocyanate: Lacks the methyl group present in o-tolyl isocyanate.

Uniqueness: o-Tolyl isocyanate is unique due to the position of the isocyanate group on the ortho position relative to the methyl group. This positioning influences its reactivity and the types of derivatives it can form, making it distinct from its meta and para counterparts .

Actividad Biológica

o-Tolyl isocyanate (CAS RN: 614-68-6) is an aromatic isocyanate with significant biological activity, particularly in the context of its reactivity and potential health effects. This compound has garnered attention due to its applications in various industrial processes and its implications for human health, especially regarding respiratory and immunological responses.

- Molecular Formula : C₈H₇NO

- Molecular Weight : 133.15 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 186 °C

- Flash Point : 92 °C

- Specific Gravity : 1.08

- Hazard Statements : Toxic if inhaled, causes skin and serious eye irritation, may cause respiratory issues .

Mechanism of Biological Activity

The biological activity of o-tolyl isocyanate primarily stems from its ability to interact with biological macromolecules, leading to various physiological effects:

- Respiratory Effects : Exposure to isocyanates, including o-tolyl isocyanate, has been linked to respiratory irritation and sensitization. Studies indicate that these compounds can activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammatory responses . This activation can lead to symptoms such as airway irritation, coughing, and potentially asthma-like reactions.

- Immunological Responses : Research has shown that isocyanates can affect lymphocyte function by altering cyclic adenosine monophosphate (cAMP) levels. In sensitized individuals, exposure may result in a decreased ability to respond to cAMP stimuli, which is crucial for immune responses .

- Chemical Reactivity : The reactivity of o-tolyl isocyanate with nucleophiles such as alcohols and amines can lead to the formation of carbamates and urethanes. These reactions are significant in both synthetic organic chemistry and toxicological contexts .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to toluene diisocyanate (TDI) reported that individuals showed signs of respiratory sensitization after prolonged exposure. The study highlighted that even low concentrations of isocyanates could lead to significant immunological changes, including the production of specific IgE antibodies against TDI, which cross-react with other isocyanates like o-tolyl isocyanate .

Case Study 2: TRPA1 Activation

Research demonstrated that both industrial isocyanates and tear gas agents activate TRPA1 receptors in sensory neurons, leading to nociceptive behaviors in animal models. This finding underscores the potential for o-tolyl isocyanate to elicit similar responses due to its chemical structure and reactivity .

Research Findings

Recent studies have provided insights into the kinetics and mechanisms of reactions involving o-tolyl isocyanate:

- Kinetic Studies : The reaction kinetics between o-tolyl isocyanate and polycarbonate diols reveal that aromatic isocyanates exhibit higher reactivity compared to aliphatic counterparts due to resonance stabilization effects .

- Biological Testing : Compounds derived from o-tolyl isocyanate have been evaluated for their antimicrobial and anticancer properties. Novel derivatives have shown promising activity against various bacterial strains and cancer cell lines, indicating potential therapeutic applications .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYMIYBJLRRIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052286 | |

| Record name | 1-Isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-68-6 | |

| Record name | 2-Methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.